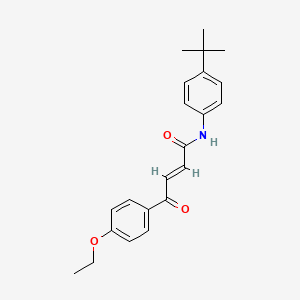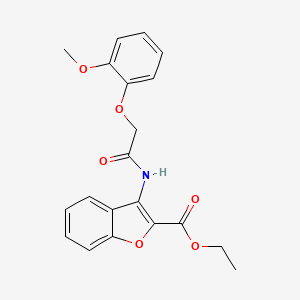
2-(2-methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)isonicotinamide, also known as M-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. M-3 is a small molecule inhibitor that targets enzymes involved in various cellular processes, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Synthesis and Potential PET Agents for Alzheimer's Disease
A study by Gao, Wang, and Zheng (2017) on the synthesis of carbon-11-labeled isonicotinamides demonstrates the potential application of structurally similar compounds as PET agents for imaging GSK-3 enzyme in Alzheimer's disease. This research involved the synthesis of authentic standards and their corresponding precursors, followed by the preparation of target tracers with high radiochemical yield and purity, indicating the significance of these compounds in neuroimaging and the diagnosis of neurodegenerative diseases (Gao, Wang, & Zheng, 2017).
Anti-Inflammatory and Analgesic Agents
Another study by Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl and other heterocyclic compounds derived from visnaginone and khellinone, showing anti-inflammatory and analgesic activities. These compounds were tested for their COX-1/COX-2 inhibition, presenting high inhibitory activity and promising as anti-inflammatory and analgesic agents (Abu-Hashem, Al-Hussain, & Zaki, 2020).
DNA-PK and PI3K Inhibition for Cancer Therapy
Research by Morrison et al. (2014) explored the synthesis of 2-morpholino-substituted-benzoxazines and their activity against DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K), highlighting their potential as inhibitors for cancer therapy. This study emphasizes the role of these compounds in targeting specific enzymes involved in cancer cell proliferation and survival, showcasing their applicability in developing novel cancer treatments (Morrison et al., 2014).
Metabolism Study of Pharmaceutical Compounds
Varynskyi and Kaplaushenko (2020) conducted a metabolism study on a compound structurally related to the chemical of interest, focusing on its structure determination through chromatography and mass spectrometry. This research provides insights into the metabolic pathways and transformations of such compounds, contributing to the understanding of their pharmacokinetics and mechanism of action in biological systems (Varynskyi & Kaplaushenko, 2020).
Photophysical Evaluation of Fluorophores
Hagimori, Nishimura, Mizuyama, and Shigemitsu (2019) synthesized and evaluated the photophysical properties of 2-methoxy- and 2-morpholino pyridine compounds, investigating their potential as highly emissive fluorophores in solution and solid states. This study highlights the application of these compounds in materials science, specifically in the development of new fluorescent materials for various technological and analytical applications (Hagimori et al., 2019).
properties
IUPAC Name |
2-(2-methoxyethoxy)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-25-10-11-27-18-13-16(3-5-21-18)19(24)22-14-15-2-4-20-17(12-15)23-6-8-26-9-7-23/h2-5,12-13H,6-11,14H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLNOCOILBMTDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC(=NC=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2376990.png)

![3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2376992.png)

![[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2377000.png)





![2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]propan-1-one](/img/structure/B2377009.png)

